(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
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Overview
Description
(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
- Formation of the pyrrolo[3,4-b][1,4]oxazine core through a cyclization reaction.
- Introduction of the fluorophenyl group via a substitution reaction.
- Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
- Large-scale synthesis using batch or continuous flow reactors.
- Purification processes such as crystallization, distillation, or chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially altering its biological activity.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorophenyl group could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Fluorine-containing compounds are often explored for their improved pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group could play a crucial role in enhancing these interactions by improving binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one might include other fluorinated heterocycles or compounds with similar ring structures. Examples include:
- (4aR,7aR)-4-(4-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
- (4aR,7aR)-4-(3-chlorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry. The presence of the fluorophenyl group can significantly influence its chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4aR,7aR)-4-(3-fluorophenyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-8-2-1-3-9(4-8)15-10-5-14-6-11(10)17-7-12(15)16/h1-4,10-11,14H,5-7H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZSDFSMBKVHBX-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC(=O)N2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)OCC(=O)N2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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